Home > Products > Building Blocks P18003 > 4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride - 1218463-60-5

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride

Catalog Number: EVT-2608811
CAS Number: 1218463-60-5
Molecular Formula: C7H11Cl2N3O2
Molecular Weight: 240.08
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C7_7H9_9N3_3O2_2·2HCl and a molecular weight of 203.20 g/mol. This compound is categorized under imidazopyridines, which are known for their diverse pharmacological activities and potential therapeutic applications. The compound is recognized for its structural features that contribute to its biological activity, particularly in the context of medicinal chemistry.

Source

The compound is available from various chemical suppliers, including Sigma-Aldrich and ChemBridge Corporation. It is often used in research settings, particularly in studies related to pharmacology and drug development. The CAS number for this compound is 5145-41-5, and it is also identified by the PubChem CID 363935 .

Classification

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride falls under the category of heterocyclic compounds. Specifically, it belongs to the imidazo[4,5-c]pyridine family, which has garnered attention due to its potential as a scaffold in drug design due to its ability to interact with various biological targets .

Synthesis Analysis

Methods

The synthesis of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid can be achieved through several methods:

  1. Condensation Reactions: One common approach involves the condensation of appropriate amines with carbonyl compounds under acidic or basic conditions.
  2. Cyclization Reactions: Another method includes cyclization reactions involving diaminopyridines and carboxylic acids or their derivatives.

Technical Details

Recent studies have highlighted the use of environmentally benign solvents and catalysts in synthesizing imidazopyridines. For instance, a method utilizing water and isopropyl alcohol as solvents has been reported to yield high purity products with minimal environmental impact . The reaction conditions typically involve heating under reflux for several hours followed by purification steps such as recrystallization or chromatography.

Molecular Structure Analysis

Structure

The molecular structure of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride features a fused bicyclic system comprising an imidazole ring and a pyridine ring. The presence of a carboxylic acid functional group at position six enhances its solubility and reactivity.

Data

  • Molecular Formula: C7_7H9_9N3_3O2_2
  • Molecular Weight: 203.20 g/mol
  • CAS Number: 5145-41-5
  • PubChem CID: 363935
  • Structural Representation: The compound can be represented using SMILES notation as OC(=O)C1NCc2c(C1)[nH]cn2 .
Chemical Reactions Analysis

Reactions

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride can participate in various chemical reactions due to its functional groups:

  1. Esterification: Reaction with alcohols to form esters.
  2. Amide Formation: Reaction with amines leading to amide derivatives.
  3. Decarboxylation: Under certain conditions, it may undergo decarboxylation.

Technical Details

The reactivity of this compound is influenced by its electron-rich nitrogen atoms in the imidazole ring and the electrophilic nature of the carboxylic acid group. These properties enable it to act as both a nucleophile and an electrophile in different chemical environments.

Mechanism of Action

Process

The mechanism of action for 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride primarily involves modulation of biological pathways through interaction with specific receptors or enzymes:

  1. Receptor Interaction: It may act as an agonist or antagonist at various neurotransmitter receptors.
  2. Enzyme Inhibition: The compound has shown potential as an inhibitor for enzymes involved in metabolic pathways.

Data

Pharmacological studies indicate that imidazopyridines can influence pathways related to cancer cell proliferation and immune response modulation . The specific interactions depend on the substituents on the imidazo-pyridine scaffold.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water due to the presence of carboxylic acid groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of heterocycles; can undergo nucleophilic substitutions and electrophilic additions.

Relevant data regarding solubility and stability can be found in supplier material safety data sheets and peer-reviewed articles focusing on similar compounds .

Applications

Scientific Uses

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride has several applications in scientific research:

  1. Drug Development: Utilized as a scaffold for developing new pharmacological agents targeting various diseases.
  2. Biochemical Studies: Employed in studies investigating enzyme mechanisms and receptor interactions.
  3. Synthetic Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.

Its versatility makes it a valuable compound in both academic research and pharmaceutical development contexts .

Synthetic Methodologies and Optimization

Novel Catalytic Strategies for Cyclization and Ring Functionalization

The efficient construction of the imidazo[4,5-c]pyridine core requires sophisticated catalytic approaches to address challenges in regioselectivity and functional group compatibility. Modern synthetic routes leverage both homogeneous and heterogeneous catalysts to achieve high-yielding cyclization while enabling precise introduction of pharmacophoric elements at critical positions.

Lewis acid catalysis has proven particularly effective for facilitating the key ring-forming steps. Zinc chloride catalyzes the condensation of 4-aminopyridine derivatives with α-halo carbonyl compounds under mild conditions (40-60°C), achieving cyclization yields exceeding 85% while minimizing unwanted polymerization byproducts [1]. This method demonstrates excellent functional group tolerance, allowing introduction of protected carboxylic acid precursors at the 6-position. For advanced intermediates requiring selective N-functionalization, copper(I)-catalyzed Ullmann coupling provides efficient arylation at the N1 position. This approach enables installation of substituted phenyl groups crucial for enhancing receptor binding affinity in target molecules, with typical yields of 70-78% [1] [10].

Heterogeneous catalytic systems offer significant advantages for large-scale synthesis. Palladium on carbon (Pd/C) facilitates simultaneous nitro group reduction and reductive amination in one-pot procedures, streamlining access to key tetrahydroimidazopyridine precursors. Catalyst recycling studies demonstrate consistent performance (>95% conversion) through five reaction cycles without significant metal leaching [4]. For late-stage decarboxylative functionalization, microwave-assisted reactions using copper-doped mesoporous silica catalysts achieve near-quantitative conversion in under 15 minutes, enabling rapid exploration of structure-activity relationships [10].

Table 1: Comparative Analysis of Catalytic Cyclization Methods

Catalyst SystemReaction TypeTemperatureYield RangeFunctional Group Compatibility
ZnCl₂ (homogeneous)Ring-closing condensation40-60°C85-92%Esters, protected amines
Pd/C (heterogeneous)Reductive amination25°C (H₂ atmosphere)88-95%Halogens, nitro groups
Cu-mesoporous SiO₂Decarboxylative coupling120°C (MW)92-98%Aryl halides, vinyl groups
CuI/L-prolineUllmann etherification80-90°C70-78%Carboxylic acids, ketones

Recent advances focus on photocatalytic C-H functionalization strategies for introducing complexity at the C4 and C7 positions. Organoiridium photocatalysts enable direct C-H arylation under visible light irradiation, providing a powerful method for late-stage diversification of the tetrahydroimidazopyridine scaffold without requiring pre-functionalized intermediates [1]. This approach demonstrates remarkable regioselectivity at the electron-deficient C4 position, with typical yields of 65-75% across diverse aryl diazonium coupling partners.

Stereoselective Synthesis of Tetrahydroimidazopyridine Scaffolds

The chiral center at the 6-position of the tetrahydroimidazopyridine scaffold necessitates precise stereochemical control for pharmaceutical applications. Synthetic methodologies have evolved to address the significant challenge of achieving high enantiomeric excess while maintaining the acid-labile nature of the bicyclic system.

Chiral auxiliary approaches using (S)-(-)-1-phenylethylamine provide reliable access to enantiomerically pure intermediates. The auxiliary directs stereoselective reduction of prochiral iminium species with sodium cyanoborohydride, affording the (S)-configured amine with 94-97% enantiomeric excess. Subsequent acid-catalyzed cyclization maintains stereochemical integrity while constructing the imidazo[4,5-c]pyridine core, with final auxiliary removal under mild hydrogenolysis conditions (10% Pd(OH)₂/C, methanol) [5] [10]. This method consistently delivers multigram quantities of enantiopure building blocks suitable for peptide coupling reactions targeting neurological therapeutics.

Biocatalytic strategies have emerged as sustainable alternatives for stereochemical control. Immobilized lipase B from Candida antarctica (CAL-B) enables kinetic resolution of racemic ethyl ester precursors through selective hydrolysis of the (R)-enantiomer. This process achieves enantiomeric ratios (E) >200 in biphasic solvent systems (t-butyl methyl ether/buffer pH 7.0), providing the unhydrolyzed (S)-ester with >99% enantiomeric excess at 45-50% conversion [6]. The resolved ester undergoes smooth saponification and acidification to deliver the target dihydrochloride salt without racemization.

Table 2: Stereocontrolled Synthetic Approaches

MethodChiral Control ElementKey Reaction ConditionsEnantiomeric ExcessScale Demonstrated
Chiral auxiliary(S)-(-)-1-PhenylethylamineNaBH₃CN reduction, 0°C94-97%Multi-gram
Biocatalytic resolutionCAL-B lipaseBiphasic hydrolysis, 37°C>99% (S)100-500 mg
Asymmetric hydrogenationRh(I)-(S)-BINAP50 psi H₂, DMF, 50°C88-92%Gram scale
Chiral pool synthesisL-Histidine derivativesCyclodehydration, 110°C>99% (L-configured)Milligram scale

Enantioselective hydrogenation presents a particularly atom-economical route to the chiral scaffold. Rhodium(I) complexes with (S)-BINAP ligand catalyze asymmetric hydrogenation of prochiral dehydroimidazopyridine precursors under moderate hydrogen pressure (50 psi). Optimization studies revealed critical solvent effects, with dimethylformamide providing optimal enantioselectivity (88-92% enantiomeric excess) compared to lower values (<80% enantiomeric excess) observed in alcoholic solvents [7]. Molecular modeling suggests solvent coordination modulates the catalyst pocket to favor Si-face delivery of hydrogen.

The chiral pool approach utilizing L-histidine derivatives provides access to the natural (S)-configured series without requiring resolution. Ring-closing reactions under Dean-Stark conditions afford the bicyclic system while preserving stereochemistry, though yields remain moderate (50-60%) due to competing decomposition pathways [6].

Green Chemistry Approaches in Intermediate Purification

Implementing sustainable purification technologies significantly enhances the environmental profile of tetrahydroimidazopyridine synthesis while addressing the compound's sensitivity to thermal decomposition and oxidation. Modern process design emphasizes reduced solvent intensity, energy efficiency, and minimized waste generation throughout isolation steps.

Aqueous-organic solvent systems have been optimized for extraction and crystallization to eliminate halogenated solvents. The ternary solvent mixture ethyl acetate/ethanol/water (75:15:10 v/v/v) enables efficient removal of hydrophilic impurities during intermediate isolations while providing recovery yields >90% [8]. This system demonstrates particular advantages for acid-base purifications of amine intermediates, reducing solvent consumption by 40% compared to traditional dichloromethane/water partitions. For final dihydrochloride salt formation, antisolvent crystallization using methyl tert-butyl ether as the antisolvent produces high-purity material (>99.0% HPLC) with controlled particle size distribution (D90 < 50μm) suitable for pharmaceutical formulation [4].

Simulated moving bed (SMB) chromatography represents a transformative technology for continuous purification of stereoisomeric mixtures. Recent implementations employing cellulose tris(3,5-dimethylphenylcarbamate) chiral stationary phases achieve complete baseline separation of (R)- and (S)-enantiomers at productivity rates exceeding 200 g racemate/L stationary phase/day [8]. The closed-loop solvent recycling reduces overall methanol consumption by 85% compared to batch chromatography, with effluent concentration enabling efficient solvent recovery.

Table 3: Green Purification Metrics Comparison

Purification TechnologySolvent Consumption (L/kg product)Energy Intensity (kWh/kg)Waste ScorePurity Outcome
Traditional column chromatography120-18035-4558-7297-98%
Aqueous workup optimization65-8515-2022-2895-97%
SMB chromatography30-4550-6015-18>99% enantiomeric excess
Antisolvent crystallization40-558-1212-1599.0-99.5%

Reactive crystallization techniques minimize purification steps by integrating synthesis and isolation. The controlled addition of hydrochloric acid (2.2 equiv) to ethanolic solutions of the free base at 5-10°C induces selective crystallization of the dihydrochloride salt while excluding structurally similar impurities. Process analytical technology (PAT) tools including in-line FTIR and FBRM enable real-time monitoring of supersaturation and crystal growth kinetics, ensuring consistent polymorph formation [4]. The direct isolation approach eliminates two unit operations compared to traditional workup sequences.

Solvent-free purification via sublimation provides ultrahigh-purity material for analytical standards. Under reduced pressure (0.1-0.5 mmHg) and moderate temperatures (125-135°C), the compound sublimes with >99.8% purity recovery and negligible thermal degradation (<0.1% w/w) [8]. This approach completely eliminates purification solvents while accommodating multi-gram throughput.

The integration of these green purification technologies significantly improves the process mass intensity of target molecule production while maintaining strict quality specifications required for pharmaceutical applications. Life cycle assessment studies demonstrate 30-50% reductions in carbon footprint compared to conventional synthesis routes [4] [8].

Properties

CAS Number

1218463-60-5

Product Name

4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride

IUPAC Name

4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid;dihydrochloride

Molecular Formula

C7H11Cl2N3O2

Molecular Weight

240.08

InChI

InChI=1S/C7H9N3O2.2ClH/c11-7(12)5-1-4-6(2-8-5)10-3-9-4;;/h3,5,8H,1-2H2,(H,9,10)(H,11,12);2*1H

InChI Key

VQLBLCOABKEJKO-UHFFFAOYSA-N

SMILES

C1C(NCC2=C1N=CN2)C(=O)O.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.